molecular formula C13H16O2 B13078634 2-(3-Cyclobutylphenyl)propanoic acid

2-(3-Cyclobutylphenyl)propanoic acid

Cat. No.: B13078634
M. Wt: 204.26 g/mol
InChI Key: PMSGCYPCJSXXPF-UHFFFAOYSA-N
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Description

2-(3-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the acylation of appropriately substituted aryl compounds, followed by cyclization and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

2-(3-Cyclobutylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Cyclobutylphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclobutylphenyl)propanoic acid is unique due to its cyclobutyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(3-Cyclobutylphenyl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a propanoic acid backbone with a cyclobutyl-substituted phenyl group. This unique structure may contribute to its biological activity, particularly in modulating various biochemical pathways.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.

Analgesic Effects

In animal models, this compound has shown efficacy in reducing pain responses. A study evaluated its analgesic properties using the formalin test in rats, where it significantly decreased both phases of pain response compared to control groups. The analgesic effect is believed to be mediated through both peripheral and central mechanisms.

Case Study 1: Experimental Model of Inflammation

A study investigated the effects of this compound in a rat model of acute pancreatitis. The compound was administered at varying doses (20 mg/kg bolus followed by continuous infusion). Results indicated a reduction in serum amylase levels and histopathological improvements in pancreatic tissue, suggesting protective effects against organ damage during inflammatory conditions .

Case Study 2: Pain Management

In another study focused on pain management, researchers tested the compound's effects on neuropathic pain models. The results showed a marked reduction in mechanical allodynia and thermal hyperalgesia, indicating its potential utility as an analgesic agent .

Table 1: Biological Activities of this compound

Activity TypeModel/AssayDose RangeEffect Observed
Anti-inflammatoryMacrophage Activation10-100 µMInhibition of TNF-α, IL-6
AnalgesicFormalin Test10-50 mg/kgDecreased pain response
NeuroprotectiveAcute Pancreatitis Model20 mg/kgReduced serum amylase levels

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • NF-κB Pathway : Inhibition of NF-κB leads to decreased expression of inflammatory mediators.
  • Ion Channels : Potential modulation of ion channels involved in pain signaling pathways.
  • Receptor Interactions : Possible affinity for specific receptors involved in pain and inflammation modulation.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-cyclobutylphenyl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-6-3-7-12(8-11)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15)

InChI Key

PMSGCYPCJSXXPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C2CCC2)C(=O)O

Origin of Product

United States

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